3-Metoxidibenzossuberona

Descripción general

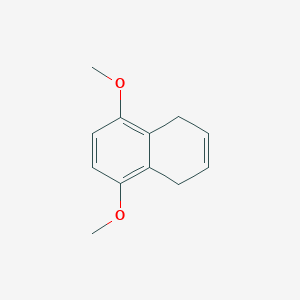

Descripción

3-Methoxy Dibenzosuberone, also known as 3-MeO-DBS, is a synthetic psychoactive drug with a chemical structure similar to that of the hallucinogen mescaline. It is a derivative of the phenethylamine class of compounds and is structurally related to other psychoactive substances such as MDMA, mescaline, and 2C-B. 3-MeO-DBS is used in scientific research and has been studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Propiedades Antidepresivas

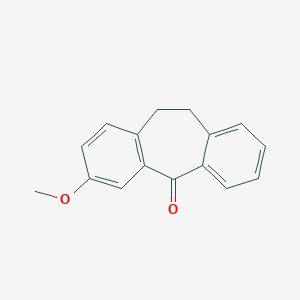

3-Metoxidibenzossuberona es un intermedio en la síntesis de antidepresivos tricíclicos (ATC) . Estos compuestos, incluyendo amitriptilina, imipramina y noxiptilina, se han utilizado ampliamente para tratar trastornos depresivos. Los ATC que contienen porciones de dibenzosuberona afectan principalmente al sistema nervioso autónomo y central. Amitriptilina, en particular, sigue siendo uno de los ATC más comúnmente prescritos . La investigación continúa explorando su eficacia, seguridad y efectos secundarios.

Manejo del Dolor

Más allá de la depresión, los derivados de dibenzosuberona han mostrado promesa en el manejo de afecciones dolorosas. Estos incluyen dolores de cabeza por migraña, dolor torácico no cardíaco, dispepsia funcional y síndrome del intestino irritable (SII) . Los posibles efectos analgésicos de la this compound justifican una mayor investigación.

Aplicaciones Anticancerígenas

Los derivados de dibenzosuberona juegan un papel en la síntesis de varios API, incluidos los medicamentos contra el cáncer . El cloruro de suberenilo, por ejemplo, utiliza un núcleo de dibenzosuberona. Los investigadores están explorando las propiedades anticancerígenas de compuestos relacionados con la this compound.

Dibenzocicloheptenos

El compuesto contribuye a la preparación de dibenzocicloheptenos . Estas estructuras bicíclicas tienen diversas aplicaciones, incluida la química medicinal y la ciencia de los materiales.

Mecanismo De Acción

Target of Action

3-Methoxy Dibenzosuberone is a derivative of 2,3:6,7-Dibenzosuberan It’s known that similar compounds, such as dibenzosuberone derivatives, are used in the preparation of pharmaceutically active dibenzocycloheptenes , which are known to interact with the autonomic and central nervous systems .

Mode of Action

It’s worth noting that similar compounds, such as dibenzocycloheptenes, have been used as tricyclic antidepressants (tcas) . TCAs work by blocking the reuptake of norepinephrine and serotonin into nerve cells, thereby increasing the levels of these neurotransmitters in the brain and enhancing mood .

Biochemical Pathways

It’s known that similar compounds, such as dibenzocycloheptenes, affect the serotonin and norepinephrine pathways . These pathways play crucial roles in mood regulation and the overall functioning of the central nervous system .

Pharmacokinetics

It’s known that similar compounds, such as dibenzocycloheptenes, are well-absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

It’s known that similar compounds, such as dibenzocycloheptenes, can have a significant impact on mood regulation . They can alleviate symptoms of depression and other mood disorders by increasing the levels of serotonin and norepinephrine in the brain .

Action Environment

It’s known that the efficacy of similar compounds, such as dibenzocycloheptenes, can be influenced by various factors, including the individual’s overall health, age, metabolism, and the presence of other medications .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known to be an intermediate in the preparation of dibenzocycloheptenes

Cellular Effects

Related compounds have been shown to have effects on various types of cells and cellular processes . For instance, some dibenzosuberone derivatives have been shown to have potential as tricyclic antidepressants

Molecular Mechanism

It is known to be an intermediate in the preparation of dibenzocycloheptenes , but the exact mechanism of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not clear.

Propiedades

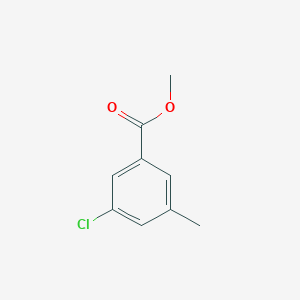

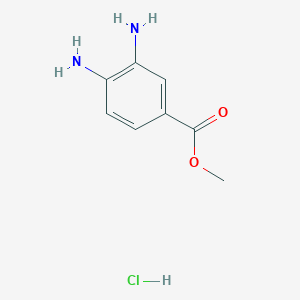

IUPAC Name |

5-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-13-9-8-12-7-6-11-4-2-3-5-14(11)16(17)15(12)10-13/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZSNCJZMJUYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC3=CC=CC=C3C2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603917 | |

| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17910-76-8 | |

| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.